3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-1-tritylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3/c26-24-23-22(17-10-18-27-23)29(28-24)25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRPVSWTHHUGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=N4)Br)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211459 | |
| Record name | 3-Bromo-1-(triphenylmethyl)-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-34-4 | |
| Record name | 3-Bromo-1-(triphenylmethyl)-1H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633328-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(triphenylmethyl)-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected with para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate. This intermediate undergoes further reactions to introduce the trityl group and complete the synthesis .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound in the pyrazolo[4,3-b]pyridine family that has gained attention in medicinal chemistry for its potential biological activities, especially in oncology and infectious diseases. Its structure allows it to interact with various biological targets, making it a candidate for further research.
Scientific Research Applications
This compound is used in scientific research across multiple disciplines:
- Chemistry It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
- Biology The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
- Industry It is used in developing new materials and chemical processes.
Antiviral Activity
The compound has been evaluated for its antiviral properties against the Zika virus (ZIKV). Structure-activity relationship (SAR) studies have shown that modifications to the pyrazolo[4,3-b]pyridine scaffold can lead to compounds with low micromolar antiviral activity, highlighting the potential of this class of compounds in treating viral infections.
Case Study 1: TBK1 Inhibition
A series of pyrazolo[4,3-b]pyridine derivatives were synthesized and screened for their ability to inhibit TBK1. The lead compound showed remarkable selectivity and efficacy in reducing the expression of downstream genes involved in inflammatory signaling pathways.
Case Study 2: Antiviral Efficacy Against ZIKV
A new derivative was tested for its ability to inhibit ZIKV replication in vitro. The compound demonstrated effective antiviral activity with minimal cytotoxicity, suggesting its potential as a therapeutic agent against viral infections.
Other Pyrazolo[3,4-b]pyridines Applications
Mechanism of Action
The mechanism of action of 3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine with its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Properties |
|---|---|---|---|---|---|
| This compound | 633328-34-4 | C25H18BrN3 | 440.33 | Trityl (N1), Br (C3) | High steric bulk, lipophilic, >98% purity |
| 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | 116855-03-9 | C7H6BrN3 | 212.05 | Methyl (N1), Br (C3) | Lower steric hindrance, higher reactivity |
| 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | L004144 | C7H3BrF3N3 | 258.01 | CF3 (C3), Br (C4) | Electron-withdrawing groups, pharmacological potential |
| 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine | 1352892-94-4 | C6H3BrClN3 | 232.50 | Br (C3), Cl (C5) | Dual halogenation, increased halogen bonding |
| 6-Bromo-3-iodo-1-(THP)-1H-pyrazolo[4,3-b]pyridine | 1416712-91-8 | C11H11BrIN3O | 400.08 | I (C3), Br (C6), THP (N1) | Polarizable iodine, THP protection |
| Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 1131604-85-7 | C9H8BrN3O2 | 270.08 | Br (C5), ester (C3) | Enhanced solubility, ester reactivity |
Key Research Findings
- Synthetic Accessibility : Trityl-protected derivatives require additional purification steps (e.g., chromatography in ) but offer controlled reactivity. Simpler analogs (e.g., methyl or THP-protected) are synthesized in fewer steps with higher yields .
- Solubility Trends : Lipophilic groups (trityl, THP) reduce aqueous solubility, necessitating organic solvents like DCM or DMF. Esters or charged groups improve water compatibility .
- For example, oxidized pyridine derivatives () exhibit improved cytotoxicity, suggesting that electronic modulation via substituents is critical for bioactivity .
Biological Activity
Overview
3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Its structure allows for interactions with various biological targets, making it a candidate for further research.
- Molecular Formula : C25H18BrN3
- Molecular Weight : 440.3 g/mol
- CAS Number : 633328-34-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The compound may function as an inhibitor of key kinases and other proteins that play critical roles in cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that derivatives of the pyrazolo[4,3-b]pyridine scaffold exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit TBK1 (TANK-binding kinase 1), which is involved in inflammatory responses and cancer cell proliferation. One notable derivative demonstrated an IC50 value of 0.2 nM against TBK1, indicating potent inhibition .
| Compound | Target | IC50 Value (nM) | Cell Lines Tested |
|---|---|---|---|
| 15y | TBK1 | 0.2 | A172, U87MG |
| 5 | ZIKV | 5.1 | Various |
Antiviral Activity
The compound has also been evaluated for its antiviral properties against Zika virus (ZIKV). In structure-activity relationship (SAR) studies, modifications to the pyrazolo[4,3-b]pyridine scaffold led to compounds with low micromolar antiviral activity, highlighting the potential of this class of compounds in treating viral infections .
Case Studies
Case Study 1: TBK1 Inhibition
A series of pyrazolo[4,3-b]pyridine derivatives were synthesized and screened for their ability to inhibit TBK1. The lead compound exhibited remarkable selectivity and efficacy in reducing the expression of downstream genes involved in inflammatory signaling pathways.
Case Study 2: Antiviral Efficacy Against ZIKV
In a recent study, a new derivative was tested for its ability to inhibit ZIKV replication in vitro. The compound demonstrated effective antiviral activity with minimal cytotoxicity, suggesting its potential as a therapeutic agent against viral infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole ring. Modifications at specific positions have been shown to enhance potency and selectivity towards different biological targets.
| Substituent Position | Effect on Activity |
|---|---|
| C(1) | Essential for TBK1 inhibition |
| C(4) | Modulates antiviral activity |
| C(5) | Influences cytotoxicity |
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves three key steps:
Cyclization : Reacting 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours to form the pyrazolo[4,3-b]pyridine core .
Bromination : Treating the intermediate with HBr (33% in acetic acid) at room temperature for 3 hours. Low yields (~29%) here may require optimization of stoichiometry or alternative brominating agents .
Trityl Protection : While not explicitly detailed in the evidence, tritylation (using trityl chloride) is analogous to Boc protection methods described for similar compounds. Critical conditions include inert atmosphere (N₂), dry solvents, and controlled reaction times to avoid side reactions .
Key characterization tools: LC-MS for intermediate tracking, ¹H/¹³C NMR for structural confirmation, and elemental analysis .
Q. How is the purity and structural integrity of this compound typically verified in academic research?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Note that commercial suppliers like Sigma-Aldrich may not provide Certificates of Analysis (COA), necessitating in-house validation .
- Structural Confirmation : ¹H NMR (400–500 MHz) to verify trityl proton signals (δ ~7.2–7.5 ppm) and pyrazole/pyridine ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weight .
Advanced Research Questions
Q. What strategies are employed to address low yields in the bromination step of pyrazolo[4,3-b]pyridine derivatives?
- Methodological Answer :
- Optimization : Adjust HBr stoichiometry (e.g., 1.5–2.0 equivalents) and temperature (0–25°C). Prolonged reaction times (>3 hours) may degrade sensitive intermediates .
- Alternative Brominating Agents : N-Bromosuccinimide (NBS) with catalytic Lewis acids (e.g., FeCl₃) under mild conditions can improve regioselectivity and yield .
- Workup : Quenching with NaHSO₃ minimizes oxidative byproducts. Recrystallization from ethanol/water enhances purity .
Q. How can researchers reconcile contradictory data regarding the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer :
- Mechanistic Studies : Use DFT calculations to model electronic effects of the trityl group on bromine reactivity. The bulky trityl moiety may sterically hinder coupling at the 3-position, favoring alternative sites .
- Ligand Screening : Test Pd catalysts (e.g., Pd₂(dba)₃) with different ligands (XPhos, SPhos) to modulate selectivity. achieved 70% yield in Suzuki-Miyaura couplings using XPhos .
- Isolation of Byproducts : LC-MS and preparative TLC can identify minor products, guiding reaction optimization .
Q. What in vitro and in vivo assays are recommended to evaluate the positive allosteric modulator (PAM) activity of derivatives based on this compound scaffolds?
- Methodological Answer :
- In Vitro :
- mGlu4 Receptor Binding : Radioligand displacement assays (³H- or ¹²⁵I-labeled ligands) to measure affinity .
- Calcium Mobilization : FLIPR assays using HEK293 cells expressing mGlu4 and chimeric G-proteins to quantify PAM efficacy (EC₅₀) .
- In Vivo :
- Pharmacokinetics (PK) : Assess bioavailability, half-life, and brain penetration in rodents via LC-MS/MS of plasma and cerebrospinal fluid .
- Behavioral Models : Test efficacy in Parkinson’s disease models (e.g., haloperidol-induced catalepsy in mice) to validate target engagement .
Data Analysis and Experimental Design
Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations at the pyrazole (e.g., substituents at N1) and pyridine (e.g., halogen replacement) positions .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., Glide Schrödinger) to identify critical interactions with mGlu4 allosteric pockets .
- Data Correlation : Plot substituent electronic parameters (Hammett σ) against PAM activity (log EC₅₀) to identify trends .
Contradictory Evidence and Troubleshooting
Q. How can researchers verify compound purity when commercial suppliers do not provide analytical data?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
